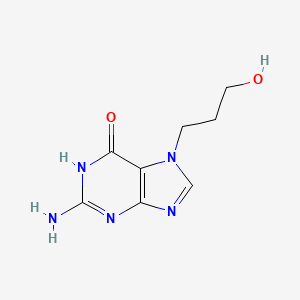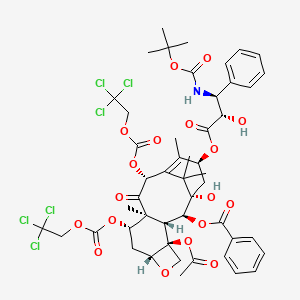
2'-epi DTA-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-epi DTA-1 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of DTA-1, which is known for its role in differential thermal analysis (DTA) and other thermal analysis techniques. The compound’s structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-epi DTA-1 involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Preparation of the Precursor: The initial step involves the preparation of the precursor compound, which is then subjected to various chemical reactions to obtain 2’-epi DTA-1.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2’-epi DTA-1 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-epi DTA-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert 2’-epi DTA-1 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving 2’-epi DTA-1 typically use common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2’-epi DTA-1 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the compound.
Scientific Research Applications
2’-epi DTA-1 has a wide range of applications in scientific research, including:
Chemistry: The compound is used in studies involving thermal analysis, reaction kinetics, and material science.
Biology: Researchers use 2’-epi DTA-1 to study biological processes and interactions at the molecular level.
Industry: 2’-epi DTA-1 is used in various industrial processes, including the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2’-epi DTA-1 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2’-epi DTA-1 is similar to other compounds used in thermal analysis, such as:
DTA-1: The parent compound, known for its role in differential thermal analysis.
Differential Scanning Calorimetry (DSC) Compounds: Compounds used in DSC, a technique similar to DTA.
Uniqueness
The uniqueness of 2’-epi DTA-1 lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its unique properties make it a valuable tool for various scientific and industrial applications.
Properties
Molecular Formula |
C49H55Cl6NO18 |
|---|---|
Molecular Weight |
1158.7 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33-,34+,35-,37-,45+,46-,47+/m0/s1 |
InChI Key |
QTCVMFMWHTVJTQ-CRDCIIJGSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


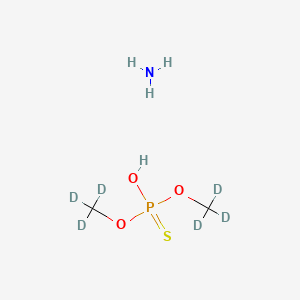
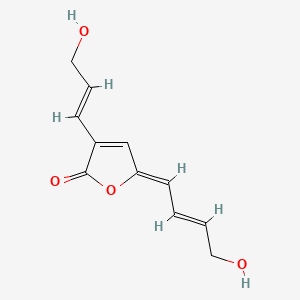
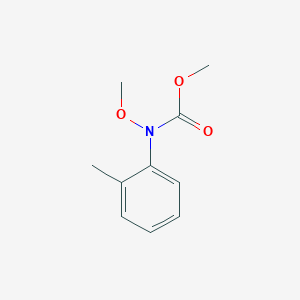
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)


![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)

![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
